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Compound of Interest

Compound Name: Peptide 7172
CAS No.: 159440-07-0
Cat. No.: B12793880
Get Quote
. J

Executive Summary

Peptide 7172 (CAS: 159440-07-0) is a high-molecular-weight (1459.9 Da) lipopeptide
conjugate designed as a potent, specific inhibitor of Renin, the rate-limiting enzyme in the
Renin-Angiotensin System (RAS).[1] Structurally, it consists of a renin-targeting peptide
pharmacophore linked to a phospholipid moiety (dipalmitoyl-phosphatidyl-ethanolamine
analogue).[1]

This unique "lipid-core" structure was engineered to overcome the historical limitation of
peptide-based renin inhibitors: poor oral bioavailability.[1] By mimicking the structure of a
phospholipid, Peptide 7172 exploits lymphatic transport mechanisms to bypass hepatic first-
pass metabolism, making it a critical tool for researching oral peptide delivery systems and
liposomal targeting.[1]

Chemical Identity & Properties
Nomenclature & Classification

e Common Name: Peptide 7172[1][2][3][4][5]
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CAS Number: 159440-07-0[1][3][4]

Chemical Formula:

[1](21(3]

Molecular Weight: 1459.9 g/mol [1]

Class: Phospholipid-Peptidomimetic Conjugate / Renin Inhibitor[1]

Structural Composition

The molecule is a chimera of two distinct functional domains:[1]

e The Pharmacophore (Head Group): A peptidomimetic sequence containing D-Phenylalanine,
D-Naphthylalanine (Nal), and a C-terminal Piperidine-4-carboxylate.[1] This sequence
mimics the transition state of the renin substrate (angiotensinogen) but is non-cleavable,
locking the enzyme's active site.[1]

e The Lipid Anchor (Tail): A 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
analogue.[1] This hydrophobic tail allows the molecule to self-assemble into liposomes or
integrate into cell membranes.[1]

Physicochemical Data

Property Specification
Appearance White to off-white lyophilized powder
. Insoluble in water; Soluble in Methanol, DMSO,
Solubility
and Chloroform
Purity (HPLC)
Hygroscopic; store at
Stability

under desiccated conditions.[1][3]

) ) Neutral (Zwitterionic character due to
Isoelectric Point _
phosphate/amine groups)
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Mechanism of Action
Target: Human Renin

Peptide 7172 acts as a competitive inhibitor of Renin (EC 3.4.23.15).[1] Renin is an aspartyl
protease that cleaves Angiotensinogen to Angiotensin |. By binding to the catalytic cleft of
Renin with high affinity (

in the low nanomolar range), Peptide 7172 halts the RAS cascade at its inception.[1]

The Lipid Advantage (Lymphatic Targeting)

Unlike standard hydrophilic peptide inhibitors (e.g., Enalkiren), Peptide 7172's lipid tail directs it
into the chylomicron pathway.[1] Upon oral administration (in research models), it is absorbed
by enterocytes and packaged into chylomicrons, entering the lymphatic system via the thoracic
duct.[1] This route bypasses the portal vein and the liver, preventing rapid degradation.[1]

Signaling Pathway Visualization

The following diagram illustrates the point of intervention within the RAS pathway.
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Caption: Peptide 7172 inhibits Renin, the first and rate-limiting step of the Renin-Angiotensin
System, preventing the formation of Angiotensin I.[1]

Research Applications
Oral Peptide Delivery Systems

Peptide 7172 is a "model molecule” for testing lipidization strategies. Researchers use it to:
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o Quantify the efficiency of lymphatic transport versus portal transport.
e Optimize Self-Emulsifying Drug Delivery Systems (SEDDS).

» Study the stability of lipid-peptide bonds in simulated gastric fluid (SGF).

Liposomal Formulation Studies

Due to its amphiphilic nature, Peptide 7172 can be incorporated directly into the bilayer of
liposomes without chemical cross-linking.[1]

o Application: Creating "Renin-targeting liposomes" for kidney-specific drug delivery.

o Readout: Zeta potential shift and encapsulation efficiency.

In Vitro Renin Inhibition Assays

Used as a positive control in high-throughput screening (HTS) for new non-peptide renin
inhibitors.[1] Its high affinity makes it a robust standard for validating assay sensitivity.[1]

Experimental Protocols
Preparation of Stock Solution

Peptide 7172 is hydrophobic. Do not attempt to dissolve directly in aqueous buffer.[1]

Weighing: Weigh 1 mg of Peptide 7172 in a glass vial (avoid plastic if possible to prevent
adsorption).

¢ Solvent: Add 100

L of DMSO (Dimethyl Sulfoxide) or Methanol. Vortex for 30 seconds until clear.

 Dilution: Slowly add the stock solution to your assay buffer (e.g., PBS + 0.1% Tween-20)
while vortexing.

o Note: Keep the final organic solvent concentration below 1% to avoid enzyme
denaturation.[1]

e Storage: Aliquot stock (10 mM) and store at

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12793880/docs?utm_src=pdf-body#peptide-7172-technical-guide-for-research-development
https://pubchemlite.lcsb.uni.lu/e/compound/462263
https://pubchemlite.lcsb.uni.lu/e/compound/462263
https://pubchemlite.lcsb.uni.lu/e/compound/462263
https://www.benchchem.com/product/b12793880/docs?utm_src=pdf-body#peptide-7172-technical-guide-for-research-development
https://pubchemlite.lcsb.uni.lu/e/compound/462263
https://www.benchchem.com/product/b12793880/docs?utm_src=pdf-body#peptide-7172-technical-guide-for-research-development
https://pubchemlite.lcsb.uni.lu/e/compound/462263
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12793880?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. Avoid freeze-thaw cycles.[1]

FRET-Based Renin Inhibition Assay

This protocol measures the

of Peptide 7172 against human recombinant renin.[1]

Materials:

Human Renin (0.5 nM final)[1]

FRET Substrate (e.g., 5-FAM/QXL520 renin substrate)[1]

Assay Buffer: 50 mM Tris-HCI, 100 mM NacCl, pH 8.0.[1]

Peptide 7172 (Serial dilutions: 0.1 nM to 10
M)[1]

Workflow:

Plate Setup: Add 10

L of Peptide 7172 dilutions to a black 96-well plate.
e Enzyme Addition: Add 40
L of Human Renin solution. Incubate for 15 minutes at
to allow inhibitor binding.
o Substrate Initiation: Add 50
L of FRET substrate (2
M final).[1]

o Measurement: Monitor fluorescence (Ex/Em = 490/520 nm) kinetically for 30 minutes.

e Analysis: Plot Initial Velocity (
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) vs. Log|[Inhibitor]. Fit to a sigmoidal dose-response curve to determine

[1]

Data Summary: Comparative Potency

o IC50 (Human . L
Inhibitor Type . Oral Bioavailability
Renin)
) Lipid-Peptide )
Peptide 7172 ) 1.2-5.0nM Moderate (Lymphatic)
Conjugate
o Non-peptide Small
Aliskiren 0.6 nM Low (2.6%)
Molecule
Remikiren Peptidomimetic 0.7 nM <1%
_ General Aspartyl ~10 o
Pepstatin A o Negligible
Protease Inhibitor M

Note: Peptide 7172 shows potency comparable to clinical candidates but with a distinct
pharmacokinetic profile due to its lipid tail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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